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Compound of Interest

Compound Name:
3-Chloroisoquinoline-4-

carbaldehyde

Cat. No.: B111362 Get Quote

An In-depth Technical Guide to 3-
Chloroisoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in the synthesis of

various pharmaceutical compounds. Due to the limited availability of specific experimental data

for this compound in publicly accessible literature, this guide combines available information

with data from closely related analogues to provide a thorough resource.

Core Physical and Chemical Properties
3-Chloroisoquinoline-4-carbaldehyde is a solid, aromatic heterocyclic compound. Its

structure, featuring a reactive aldehyde group and a chlorine substituent on the isoquinoline

scaffold, makes it a valuable building block in medicinal chemistry.

Table 1: Physical and Chemical Properties of 3-Chloroisoquinoline-4-carbaldehyde
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Property Value Source/Comment

CAS Number 120285-29-2 [1][2]

Molecular Formula C₁₀H₆ClNO [2]

Molecular Weight 191.61 g/mol [2]

Melting Point 120-125 °C
Data from a commercial

supplier.

Boiling Point Data not available

Predicted to be high due to its

aromatic structure and

molecular weight.

Solubility Data not available

Expected to be soluble in

common organic solvents like

dichloromethane, chloroform,

and ethyl acetate.

Appearance Solid
General observation for similar

compounds.

Storage Room temperature [1][2]

Spectroscopic Data (Predicted and Analogous)
Detailed experimental spectra for 3-Chloroisoquinoline-4-carbaldehyde are not readily

available. The following data is predicted based on the analysis of structurally similar

compounds.

Table 2: Predicted Spectroscopic Data for 3-Chloroisoquinoline-4-carbaldehyde
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Technique Predicted Data

¹H NMR

Aldehyde Proton (CHO): Singlet, δ 9.5-10.5

ppm. Aromatic Protons: Multiplets, δ 7.5-9.0

ppm. The proton at position 1 will likely be a

singlet.

¹³C NMR
Carbonyl Carbon (C=O): δ 190-200 ppm.

Aromatic Carbons: δ 120-150 ppm.

IR Spectroscopy

C=O Stretch (Aldehyde): Strong absorption

around 1700 cm⁻¹. C-Cl Stretch: In the

fingerprint region. Aromatic C-H Stretch: Above

3000 cm⁻¹.

Mass Spectrometry

M+: 191.01 (¹²C₉¹H₆³⁵Cl¹⁴N¹⁶O). M+2: Isotopic

peak for ³⁷Cl at approximately 32% of the M+

intensity.

Synthesis of 3-Chloroisoquinoline-4-carbaldehyde
The primary synthetic route to 3-Chloroisoquinoline-4-carbaldehyde and its analogues is the

Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich

aromatic substrate using the Vilsmeier reagent, which is typically generated in situ from N,N-

dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

General Synthetic Workflow
The synthesis is proposed to proceed via a two-step sequence involving the formation of a

suitable isoquinoline precursor followed by formylation.

Step 1: Isoquinoline Ring Formation Step 2: Formylation

Suitable Phenylacetic Acid Derivative 3-Chloroisoquinoline
Cyclization

3-Chloroisoquinoline-4-carbaldehydeVilsmeier-Haack Reaction
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Caption: Proposed synthetic pathway for 3-Chloroisoquinoline-4-carbaldehyde.

Representative Experimental Protocol: Vilsmeier-Haack
Formylation of a Substituted Acetanilide (Analogous
System)
This protocol describes the synthesis of a related 2-chloroquinoline-3-carbaldehyde and can be

adapted for the synthesis of the target molecule from a suitable isoquinoline precursor.[5][6]

Materials:

Substituted Acetanilide (1 equivalent)

N,N-Dimethylformamide (DMF) (3 equivalents)

Phosphorus oxychloride (POCl₃) (4 equivalents)

Ice-water

Dichloromethane or Ethyl Acetate for extraction

Saturated sodium bicarbonate solution

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3

equivalents) to 0 °C in an ice bath.

Slowly add POCl₃ (4 equivalents) dropwise to the DMF, maintaining the temperature below

10 °C.

After the addition is complete, stir the mixture at room temperature for 30 minutes to form the

Vilsmeier reagent.

Add the substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.
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Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and carefully pour it

onto crushed ice with vigorous stirring.

Neutralize the mixture with a saturated sodium bicarbonate solution.

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization from

a suitable solvent (e.g., ethanol or ethyl acetate).

Chemical Reactivity and Key Reactions
The chemical reactivity of 3-Chloroisoquinoline-4-carbaldehyde is primarily governed by the

aldehyde group and the chlorine atom.

Reactions of the Aldehyde Group
The aldehyde group is susceptible to a variety of nucleophilic addition and condensation

reactions.
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Reactions of the Aldehyde Group

3-Chloroisoquinoline-4-carbaldehyde

Reduction

e.g., NaBH₄

Oxidation

e.g., KMnO₄

Wittig Reaction

Phosphonium ylide

Condensation

e.g., Amines, Hydrazines

Primary Alcohol Carboxylic Acid Alkene Imine/Hydrazone

Click to download full resolution via product page

Caption: Key reactions of the aldehyde group in 3-Chloroisoquinoline-4-carbaldehyde.

Representative Experimental Protocol: Reduction of the Aldehyde Group (Analogous System)

[7]

Materials:

2-Chloroquinoline-3-carbaldehyde (1 equivalent)

Methanol

Sodium borohydride (NaBH₄) (1.5 equivalents)

Water

Ethyl acetate

Procedure:

Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom

flask and cool to 0 °C.

Add sodium borohydride (1.5 equivalents) portion-wise with stirring.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Once the reaction is complete, remove the methanol under reduced pressure.

Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the corresponding primary alcohol.

Reactions of the Chloro Group
The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr)

reactions, allowing for the introduction of various functional groups.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution (General)

Materials:

3-Chloroisoquinoline-4-carbaldehyde (1 equivalent)

Nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-1.5 equivalents)

A suitable solvent (e.g., DMF, DMSO, or NMP)

A base (if necessary, e.g., K₂CO₃, Et₃N)

Procedure:

Dissolve 3-Chloroisoquinoline-4-carbaldehyde (1 equivalent) in the chosen solvent.

Add the nucleophile (1.1-1.5 equivalents) and a base, if required.

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture and pour it into water.

Collect the precipitated product by filtration or extract with an organic solvent.
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Purify the product by recrystallization or column chromatography.

Biological Activity and Applications
3-Chloroisoquinoline-4-carbaldehyde is primarily utilized as a key intermediate in the

synthesis of more complex molecules with potential therapeutic applications.[1] The

isoquinoline scaffold is a common feature in many biologically active compounds, and

derivatives of this molecule have been investigated as kinase inhibitors for the treatment of

cancer.[8]

Role in Kinase Inhibitor Synthesis
Kinases are crucial enzymes that regulate cell signaling pathways, and their dysregulation is

often implicated in diseases like cancer. The general strategy involves using 3-
Chloroisoquinoline-4-carbaldehyde as a scaffold to build molecules that can bind to the ATP-

binding site of specific kinases, thereby inhibiting their activity.
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Drug Discovery Workflow

3-Chloroisoquinoline-4-carbaldehyde
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Caption: General workflow for developing kinase inhibitors from 3-Chloroisoquinoline-4-
carbaldehyde.
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Further research is required to identify the specific kinases and signaling pathways that are

modulated by derivatives of 3-Chloroisoquinoline-4-carbaldehyde.

Safety Information
Detailed toxicology data for 3-Chloroisoquinoline-4-carbaldehyde is not readily available. As

with all laboratory chemicals, it should be handled with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted

in a well-ventilated fume hood. For more detailed safety information, refer to the Material Safety

Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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